molecular formula C14H9F4NO2 B4692982 4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide

4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide

Cat. No. B4692982
M. Wt: 299.22 g/mol
InChI Key: ACDGUZNYOUBXMD-UHFFFAOYSA-N
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Description

“4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a trifluoromethoxy group attached to the benzene ring . The presence of fluorine atoms can significantly alter the properties of the compound, often increasing its stability and lipophilicity .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions, where a nucleophile attacks an electrophilic carbon of a polar bond . The exact synthesis process would depend on the starting materials and specific reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group and a trifluoromethoxy group attached to the benzene ring . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the benzamide and trifluoromethoxy groups. The benzamide group might undergo reactions typical of other amides, while the trifluoromethoxy group could potentially be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzamide and trifluoromethoxy groups. For example, the trifluoromethoxy group is known to increase stability and lipophilicity . The exact properties would need to be determined experimentally.

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

A series of N, N ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4- (trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .

Etiotropic Therapy of Hypertonia, Tuberculosis, Renal Pathologies

4- (Trifluoromethoxy)phenyl is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH), which is a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .

Clinical Trials of sEH Inhibitors

In 2020, clinical trials of a new sEH inhibitor containing a 4- (trifluoromethoxy)phenyl fragment, ( S )- N - [3-fluoro-4- (trifluoromethoxy)­phenyl]- N ′- [1- (2-methylbutanoyl)piperidin-4-yl]urea ( EC5026 ), have started .

Studying Biological Processes Related to Aging

Compounds containing a 4- (trifluoromethoxy)­phenyl group also exhibit other activities. For instance, N - [4- (trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide ( A, Scheme 1) may be useful in studying biological processes related to aging .

Insecticide or Zoocide

2- {2- (4-Cy­ano­phenyl)-1- [3- (trifluoromethyl)phenyl]ethylidene}- N - [4- (trifluoromethoxy)phenyl]hydrazinecarboxamide ( B, metaflumizone, ProMeris; Scheme 1) is used as insecticide (or zoocide) , which acts by blocking potential-dependent sodium channels in injurious insects and rodents .

Antitumor Activity via Inhibition of Tyrosine Kinase

3- [ (Quinolin-4-ylmethyl)­amino]- N - [4- (trifluoromethoxy)phenyl]thiophene-2-carboxamide ( C, Scheme 1) showed antitumor activity via inhibition of tyrosine kinase .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many trifluoromethoxy-containing compounds are used in medicinal chemistry and agrochemical research . The exact mechanism of action would need to be determined through biological testing.

Safety and Hazards

As with any chemical compound, handling “4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicinal chemistry, agrochemical research, and material science . Further studies could also aim to optimize its synthesis and improve our understanding of its properties and mechanisms of action.

properties

IUPAC Name

4-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c15-10-7-5-9(6-8-10)13(20)19-11-3-1-2-4-12(11)21-14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDGUZNYOUBXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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